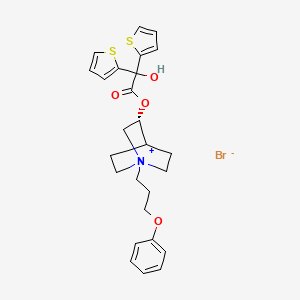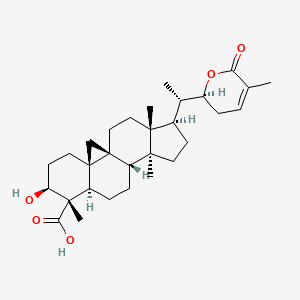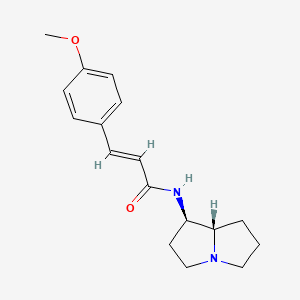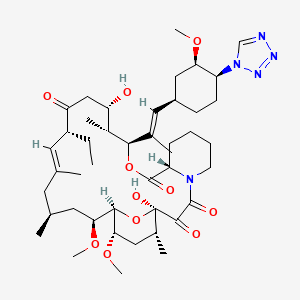
Bromuro de aclidinio
Descripción general
Descripción
El bromuro de aclidinio es un antagonista muscarínico de acción prolongada, inhalado, utilizado principalmente como tratamiento de mantenimiento para la enfermedad pulmonar obstructiva crónica (EPOC). Fue aprobado en los Estados Unidos en julio de 2012 y es conocido por su capacidad para mejorar la calidad de vida y prevenir la hospitalización en pacientes con EPOC . El this compound se administra a través de un inhalador de polvo seco multidosis y está incluido en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud .
Aplicaciones Científicas De Investigación
El bromuro de aclidinio tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El bromuro de aclidinio es un fármaco anticolinérgico de acción prolongada, competitivo y reversible que se dirige específicamente a los receptores muscarínicos de acetilcolina. Se une a los cinco subtipos de receptores muscarínicos con afinidad similar, pero sus efectos en las vías respiratorias están mediados por el receptor M3 en el músculo liso, provocando broncodilatación . Esto previene la broncoconstricción inducida por la acetilcolina, con efectos que duran más de 24 horas .
Análisis Bioquímico
Biochemical Properties
Aclidinium bromide is a competitive and reversible anticholinergic drug that specifically targets acetylcholine muscarinic receptors . It binds to all five muscarinic receptor subtypes with similar affinity . The effects of Aclidinium bromide on the airways are mediated through the M3 receptor at the smooth muscle, causing bronchodilation .
Cellular Effects
Aclidinium bromide’s effects on cells are primarily observed in the smooth muscle cells of the airways. By binding to the M3 receptors on these cells, Aclidinium bromide causes bronchodilation, which helps alleviate symptoms of COPD .
Molecular Mechanism
The molecular mechanism of Aclidinium bromide involves its binding to the M3 muscarinic receptors on smooth muscle cells in the airways . This binding is competitive and reversible, preventing acetylcholine from binding to these receptors and causing bronchoconstriction . As a result, Aclidinium bromide helps relax and widen the airways, improving airflow and reducing symptoms in COPD patients .
Temporal Effects in Laboratory Settings
Aclidinium bromide has a rapid onset of action and a long duration of effect . Its effects on the airways are dose-dependent and can last longer than 24 hours .
Dosage Effects in Animal Models
While specific studies on dosage effects of Aclidinium bromide in animal models were not found, it’s known that in dogs, Aclidinium bromide induced a smaller and more transient increase in heart rate than tiotropium at comparable supratherapeutic doses .
Metabolic Pathways
The major route of metabolism of Aclidinium bromide is hydrolysis, which occurs both chemically and enzymatically by esterases in the plasma . Aclidinium bromide is rapidly and extensively hydrolyzed to its alcohol and dithienylglycolic acid derivatives, neither of which binds to muscarinic receptors and are pharmacologically inactive .
Transport and Distribution
About 30% of inhaled Aclidinium bromide is deposited in the lung . From the lung, it is absorbed into the bloodstream, reaching highest blood plasma concentrations after five minutes in healthy persons and after 10 to 15 minutes in COPD patients .
Subcellular Localization
The subcellular localization of Aclidinium bromide is primarily at the M3 muscarinic receptors on the smooth muscle cells of the airways . By binding to these receptors, Aclidinium bromide exerts its bronchodilatory effects, helping to alleviate symptoms in COPD patients .
Métodos De Preparación
La síntesis del bromuro de aclidinio implica varios pasos:
Acilación de Quinuclidinol: El quinuclidinol se acila con cloroacetato de metilo para obtener un compuesto intermedio.
Reacción con Bromuro de 2-tienilmagnesio: El intermedio se hace reaccionar con bromuro de 2-tienilmagnesio.
Formación de this compound: El éster metílico resultante se trata con (3R)-quinuclidinol en presencia de hidruro de sodio para formar this compound
Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza al mismo tiempo que se minimiza la formación de impurezas isoméricas y otras relacionadas con el proceso .
Análisis De Reacciones Químicas
El bromuro de aclidinio experimenta varios tipos de reacciones químicas:
Hidrólisis: La principal vía de metabolismo del this compound es la hidrólisis, tanto química como enzimáticamente por esterasas en el plasma.
Oxidación y Reducción: Si bien no se reportan comúnmente reacciones específicas de oxidación y reducción, la estructura del compuesto sugiere una reactividad potencial en condiciones apropiadas.
Sustitución: El this compound puede experimentar reacciones de sustitución, particularmente involucrando su ion bromuro.
Los reactivos comunes utilizados en estas reacciones incluyen hidruro de sodio, cloroacetato de metilo y bromuro de 2-tienilmagnesio . Los principales productos formados a partir de estas reacciones son los derivados de alcohol y ácido ditienilglicólico .
Comparación Con Compuestos Similares
El bromuro de aclidinio se compara con otros antagonistas muscarínicos de acción prolongada (LAMAs) como el bromuro de tiotropio y el bromuro de ipratropio:
Bromuro de Tiotropio: Tanto el aclidinio como el tiotropio se utilizan para el tratamiento de la EPOC, pero el aclidinio tiene una tasa de disociación más rápida de los receptores M2 y M3 en comparación con el tiotropio.
Bromuro de Ipratropio: El aclidinio tiene una duración de acción más prolongada y una tasa de disociación más lenta de los receptores muscarínicos en comparación con el ipratropio.
Compuestos similares incluyen bromuro de tiotropio, bromuro de ipratropio y otros antagonistas muscarínicos utilizados en tratamientos respiratorios .
Propiedades
IUPAC Name |
[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30NO4S2.BrH/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21;/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2;1H/q+1;/p-1/t20?,22-,27?;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLAKJQPTOJHYDR-QTQXQZBYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30BrNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185854 | |
| Record name | Aclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320345-99-1 | |
| Record name | Aclidinium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320345-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aclidinium bromide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0320345991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclidinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azoniabicyclo[2.2.2]octane, 3-[(hydroxydi-2-thienylacetyl)oxy]-1-(3-phenoxypropyl)-, bromide, (3R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACLIDINIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQW7UF9N91 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)












